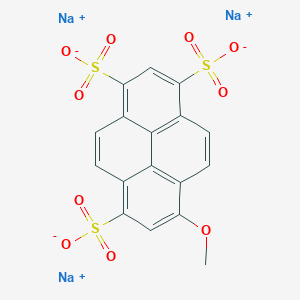

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

Descripción general

Descripción

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound known for its fluorescent properties. It is commonly used as a fluorescent marker in various scientific studies, particularly in the fields of chemistry and biology. The compound’s structure consists of a pyrene core substituted with methoxy and sulfonic acid groups, which contribute to its unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the sulfonation of 8-methoxypyrene. The process begins with the methoxylation of pyrene to form 8-methoxypyrene, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The sulfonation process is carefully controlled to prevent over-sulfonation, which can lead to unwanted by-products. The final product is purified through crystallization or chromatography to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry

- Fluorescent Probes : MPTS is widely used as a fluorescent marker to study molecular interactions and reaction mechanisms. Its fluorescence properties allow researchers to visualize chemical reactions in real-time.

- Chemical Reactions : MPTS can undergo various chemical reactions including oxidation and reduction, which are essential for understanding its reactivity in different environments .

Biology

- Fluorescence Microscopy : In biological studies, MPTS serves as a fluorescent label for tracking biomolecules and cellular processes. This application is critical for visualizing cellular dynamics and interactions at the molecular level .

- Drug Delivery Systems : MPTS has been utilized in studies involving aerosolized drug delivery systems. It helps in monitoring the distribution and release of therapeutic agents within biological systems .

Medicine

- Pulmonary Drug Delivery : Research has indicated that MPTS can be used to evaluate the pulmonary absorption of aerosolized formulations. This application is particularly relevant in developing controlled-release formulations such as liposomes or nanoparticles .

- Diagnostic Tools : The compound's fluorescent properties make it suitable for use in diagnostic assays where visualization of biological interactions is necessary.

Industry

- Fluorescent Sensors : MPTS is applied in the development of fluorescent sensors for various industrial processes, including environmental monitoring and quality control in manufacturing .

- Polymer Characterization : It is also used in characterizing polymer blends through fluorescence microscopy techniques, providing insights into the morphology and miscibility of different polymer systems .

Case Study 1: Fluorescence Anisotropy in Fuel Cells

A study investigated proton transfer dynamics using MPTS within polyelectrolyte fuel cell membranes. The findings demonstrated that MPTS could effectively characterize the local environment of proton channels, providing insights into membrane performance under various conditions .

Case Study 2: Pulmonary Absorption Studies

Research comparing different fluorescent markers for pulmonary absorption highlighted MPTS's effectiveness in studying aerosolized drug delivery systems. This work emphasized the importance of selecting appropriate fluorescent probes for evaluating drug formulations intended for pulmonary administration .

Mecanismo De Acción

The fluorescent properties of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt are attributed to its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This process, known as fluorescence, involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The compound’s molecular structure, particularly the pyrene core and sulfonic acid groups, plays a crucial role in its fluorescence behavior.

Comparación Con Compuestos Similares

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Also known for its fluorescent properties but differs in the functional group attached to the pyrene core.

8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group instead of a methoxy group, affecting its chemical reactivity and fluorescence.

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt: Has an additional sulfonic acid group, leading to different solubility and fluorescence characteristics.

These comparisons highlight the unique features of this compound, making it a valuable tool in various scientific and industrial applications.

Actividad Biológica

Overview

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) is a highly water-soluble fluorescent compound widely used in biological and chemical research. Its unique structure, featuring a pyrene core substituted with methoxy and sulfonic acid groups, imparts significant fluorescent properties that make it an effective probe in various scientific applications. This article delves into the biological activity of MPTS, highlighting its mechanisms of action, applications, and relevant research findings.

Structure and Composition

- Chemical Formula: C₁₇H₉Na₃O₁₀S₃

- CAS Number: 82962-86-5

- Molecular Weight: 523.4 g/mol

- Melting Point: 253-260 °C (dec.)

The synthesis of MPTS typically involves the methoxylation of pyrene followed by sulfonation. The reaction conditions include elevated temperatures and solvents like dichloromethane or chloroform to facilitate the process. The final product is purified through crystallization or chromatography .

Fluorescent Properties

MPTS exhibits strong fluorescence, which is utilized in various biological assays. Its high water solubility allows for easy incorporation into biological systems, making it an ideal candidate for fluorescence microscopy and tracking biological molecules.

- Fluorescence Microscopy:

- Proton Transfer Dynamics:

-

Drug Delivery Applications:

- MPTS is also explored in drug delivery systems where its fluorescent properties help monitor the distribution and release of therapeutic agents within biological tissues .

Comparative Studies with Related Compounds

MPTS has been compared with other pyrene derivatives to assess its unique properties:

Case Study: Proton Transfer Dynamics

A study conducted at Stanford University investigated the dynamics of proton transfer using MPTS alongside HPTS. The research highlighted how MPTS serves as a control compound due to its lack of photoacidic behavior, allowing for clearer insights into the mechanisms at play when using photoacids in aprotic solvents .

Applications in Scientific Research

-

Chemical Research:

- Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

-

Biological Research:

- Employed in fluorescence microscopy to label and track biological molecules and cells.

-

Medical Applications:

- Monitored drug distribution and release in therapeutic studies.

- Industrial Applications:

Propiedades

IUPAC Name |

trisodium;8-methoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGNSJAORJLKGP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376352 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-86-5 | |

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) differ from its close analogue, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS)?

A1: The key difference lies in their ability to donate protons. While HPTS acts as a photoacid, meaning it becomes significantly more acidic upon light excitation and can readily donate a proton, MPTS lacks this photoacidic property. This difference is attributed to the presence of a methoxy group (-OCH3) in MPTS instead of the hydroxyl group (-OH) found in HPTS []. This structural modification prevents MPTS from readily donating a proton even when exposed to light. Consequently, MPTS is often used as a control molecule in experiments studying proton transfer dynamics, particularly in comparison to HPTS [].

Q2: What are the applications of this compound (MPTS) in studying proton transfer dynamics?

A2: MPTS serves as a valuable tool for researchers investigating proton transfer processes, especially in comparison to its photoacid counterpart, HPTS. Since MPTS does not exhibit photoacidity, it provides a baseline for understanding the behavior of the system in the absence of proton transfer. By comparing the fluorescence dynamics of MPTS and HPTS under identical experimental conditions, researchers can isolate and analyze the specific effects of proton transfer on the system's behavior []. This comparative approach aids in elucidating the mechanisms and kinetics of proton transfer in various chemical and biological environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.